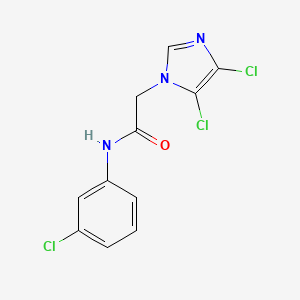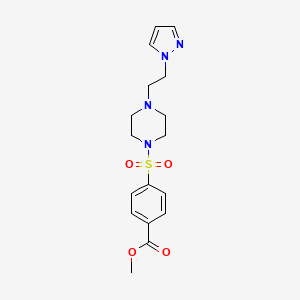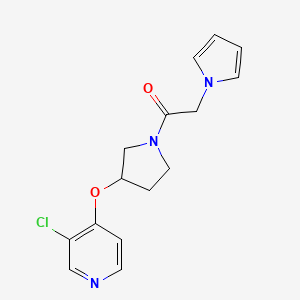
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CEP-26401 and has been investigated for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A pyrrole derivative similar to the compound was synthesized and characterized using spectroscopic techniques like NMR and FT-IR, confirmed by X-ray diffraction. Computational studies using density functional theory (DFT) predicted spectral and geometrical data, showing good correlation with experimental data. This illustrates the compound's utility in synthesis and structural analysis of complex organic molecules (Louroubi et al., 2019).
Versatile Fluorophore Synthesis
- A study on the synthesis of nicotinonitriles incorporating pyrene or fluorene moieties revealed that similar compounds could be used to create versatile environmentally sensitive fluorophores. These compounds showed strong blue-green fluorescence emission, suggesting their potential applications in material science and related fields (Hussein et al., 2019).
Fungicidal Activity
- Derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against certain fungal species. This suggests potential applications in developing fungicides or studying fungal biology (Liu et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- A related compound was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, forming complexes. These showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and industrial chemical reactions (Sun et al., 2007).
Electrooptic Film Fabrication
- Dibranched heterocyclic "push-pull" chromophores structurally related to the compound were synthesized. These compounds played a significant role in the covalent self-assembly, microstructure, and nonlinear optical response of electrooptic films, suggesting applications in photonics and materials science (Facchetti et al., 2006).
Antiviral Activity
- A study on pyrazolo[3,4-b]pyridine derivatives, similar to the compound , showed potential antiviral activity against certain viruses. This indicates possible applications in pharmacology and virology research (Attaby et al., 2006).
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2400860.png)
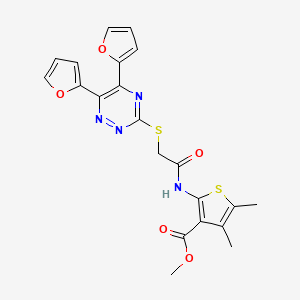
![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

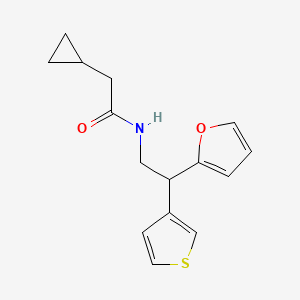
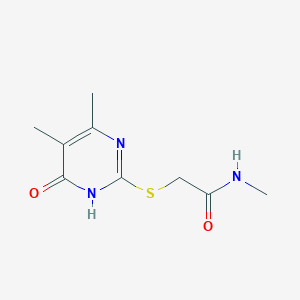
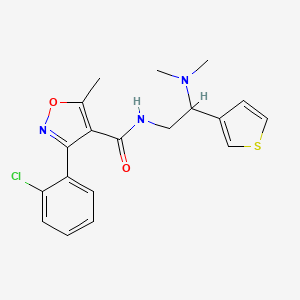


![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)
![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
